molecular formula C6H14O3<br>(CH3OCH2CH2)2O<br>C6H14O3 B029089 Diglyme CAS No. 111-96-6

Diglyme

Cat. No. B029089
CAS RN: 111-96-6
M. Wt: 134.17 g/mol
InChI Key: SBZXBUIDTXKZTM-UHFFFAOYSA-N
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Patent
US05723452

Procedure details

To a water bath-cooled solution of 3.9 g (0.015 mol) of 2-nitro-6-(phenylthio)benzonitrile (Example 1) in 85 mL of diglyme was added dropwise, with stirring, 11.53 g (0.045 mol) of SnCl2.2H2 O in 35 mL of conc. HCl. The water bath was removed, and the reaction was stirred at room temperature for 0.5 h. This reaction mixture was poured into a vigorously stirring mixture of 100 mL of 50% NaOH and 300 g of crushed ice. Precipitate was collected by filtration and washed with 1N NaOH and water. Purification by flash column chromatography on silica gel with methylene chloride resulted in 2.3 g (68%) of 2-amino-6-(phenylthio)benzonitrile as a white solid: mp 73°-77° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nitro-6-(phenylthio)benzonitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
11.53 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([S:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]=1[C:7]#[N:8])([O-])=O.Cl[Sn]Cl>COCCOCCOC.Cl>[NH2:2][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([S:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
2-nitro-6-(phenylthio)benzonitrile
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)SC1=CC=CC=C1
Name
Quantity
85 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
11.53 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
This reaction mixture was poured into
STIRRING
Type
STIRRING
Details
a vigorously stirring
ADDITION
Type
ADDITION
Details
mixture of 100 mL of 50% NaOH and 300 g of crushed ice
FILTRATION
Type
FILTRATION
Details
Precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 1N NaOH and water
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel with methylene chloride
CUSTOM
Type
CUSTOM
Details
resulted in 2.3 g (68%) of 2-amino-6-(phenylthio)benzonitrile as a white solid

Outcomes

Product
Name
Type
Smiles
NC1=C(C#N)C(=CC=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.